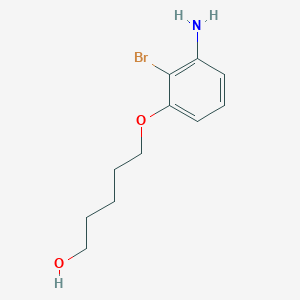

5-(3-Amino-2-bromophenoxy)pentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO2 |

|---|---|

Molecular Weight |

274.15 g/mol |

IUPAC Name |

5-(3-amino-2-bromophenoxy)pentan-1-ol |

InChI |

InChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2 |

InChI Key |

KHXUVOQNRYEURG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCCCCO)Br)N |

Origin of Product |

United States |

Retrosynthetic Analysis and Methodologies for the Synthesis of 5 3 Amino 2 Bromophenoxy Pentan 1 Ol

Critical Synthetic Challenges and Key Disconnections in Target Molecule Assembly

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 5-(3-Amino-2-bromophenoxy)pentan-1-ol, the primary disconnections involve the carbon-heteroatom bonds: the aryl ether C-O bond, the aromatic C-Br bond, and the aromatic C-N bond.

The principal synthetic challenges are:

Regiocontrol: The substitution pattern on the benzene (B151609) ring is a major hurdle. The starting material, likely derived from 3-aminophenol (B1664112), contains two powerful ortho-, para-directing groups (-OH and -NH2). pearson.comlibretexts.org Introducing the bromine atom selectively at the C-2 position, which is ortho to the hydroxyl group but meta to the amino group, is non-trivial. Direct bromination would likely yield a mixture of products, with substitution occurring at the more activated C-4 and C-6 positions, which are para and ortho to both activating groups. researchgate.net

Chemoselectivity: The molecule contains multiple reactive sites: a nucleophilic and basic amino group, a nucleophilic phenol (B47542), and a primary alcohol. Reagents must be chosen carefully to avoid unwanted side reactions. For instance, during the formation of the ether linkage, the amino group could potentially compete with the phenol as a nucleophile. Likewise, the primary alcohol on the pentanol (B124592) chain may require a protecting group to prevent it from reacting.

Sequence of Reactions: The order in which the ether linkage is formed and the bromine atom is introduced is a critical strategic decision. Brominating first might alter the nucleophilicity of the phenol or interfere with etherification catalysts. Conversely, forming the ether first changes the steric and electronic environment of the aromatic ring, which will influence the subsequent bromination step.

Two plausible retrosynthetic pathways emerge from these considerations:

Pathway A: Disconnect the aryl ether bond first. This leads to a brominated aminophenol synthon (2-bromo-3-aminophenol) and a C5-alkanol synthon (e.g., 5-bromopentan-1-ol). This approach frontloads the difficult regioselective bromination onto a simpler starting material.

Pathway B: Disconnect the C-Br bond first. This suggests forming the aryl ether from 3-aminophenol and a pentanol derivative, followed by a late-stage regioselective bromination of the resulting 5-(3-aminophenoxy)pentan-1-ol intermediate.

Formation of the Aryl Ether Linkage in Phenoxy-Pentanol Systems

The construction of the aryl ether bond is a cornerstone of the synthesis. Two primary methods are considered for this transformation: the classic Williamson ether synthesis and modern palladium-catalyzed coupling reactions.

Classic Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com In the context of synthesizing the target molecule, this would typically involve the reaction of a substituted phenoxide with a 5-halopentan-1-ol derivative.

The general mechanism involves deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. youtube.comlibretexts.org For this specific target, one would react a phenoxide (derived from 2-bromo-3-aminophenol, for example) with an electrophile like 5-bromopentan-1-ol (B46803). chemicalbook.combldpharm.com

Key considerations for this reaction include:

The Base: A suitable base is required to deprotonate the phenol without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). byjus.comyoutube.com

The Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the SN2 mechanism. byjus.com

Protecting Groups: The presence of the free amino group and the primary alcohol complicates the reaction. The amino group could be protonated or engage in side reactions, while the alcohol on the pentanol chain could also be deprotonated. It is often necessary to protect one or both functional groups (e.g., acetylating the amine, using a silyl (B83357) ether for the alcohol) to ensure the desired O-alkylation occurs. libretexts.org

Table 1: Typical Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Notes |

| K₂CO₃ | DMF, Acetonitrile | 50-100 | A common and mild choice, suitable for many substrates. byjus.com |

| NaH | THF, DMF | 0 - Room Temp | A strong, non-nucleophilic base; requires anhydrous conditions. youtube.com |

| NaOH | H₂O, Phase Transfer | Room Temp - 100 | Often used with a phase-transfer catalyst (e.g., TBAB) to improve reactivity. |

| Cs₂CO₃ | Acetonitrile, Dioxane | 80-120 | Often provides higher yields for more challenging substrates. |

Palladium-Catalyzed Aryl Ether Bond Formation Strategies

In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, have become powerful tools for forming C-N and C-O bonds. dntb.gov.uanih.gov These methods can be advantageous, often proceeding under milder conditions and with greater functional group tolerance than classical methods.

For the synthesis of this compound, a Pd-catalyzed approach could involve coupling an aryl halide (e.g., 1,2-dibromo-3-nitrobenzene) with pentan-1-ol, followed by amination and reduction steps. More directly, an unprotected aminophenol could potentially be coupled. Research by Buchwald and others has shown that selective O- or N-arylation of aminophenols is possible by carefully choosing the catalyst system (ligand and metal) and base. mit.edunih.gov For instance, certain copper-based systems favor O-arylation, while specific palladium catalysts with bulky biarylphosphine ligands (like BrettPhos) can selectively promote N-arylation. mit.edunih.gov While direct etherification of an aminophenol is challenging, using a protected aminophenol or a halo-aminophenol is a viable strategy.

Table 2: Representative Pd-Catalyst Systems for C-O Coupling

| Palladium Source | Ligand | Base | Solvent |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene, Dioxane |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene |

| PdCl₂(dppf) | (none) | NaOtBu | Toluene, Dioxane |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |

Data synthesized from studies on Buchwald-Hartwig and related cross-coupling reactions. mit.edunih.gov

Regioselective Introduction of the Bromine Moiety on the Aromatic Ring

Achieving the correct bromination pattern is arguably the most significant challenge in the synthesis. The starting aromatic core, 3-aminophenol, is highly activated towards electrophilic aromatic substitution, and the two directing groups present a regiochemical conflict. pearson.comlibretexts.org

Direct Bromination of Substituted Anilines and Phenols

Both the hydroxyl and amino groups are powerful activating, ortho-, para-directing groups. pearson.com In 3-aminophenol, the positions ortho and para to both groups are C-4 and C-6. The position ortho to the hydroxyl group and meta to the amino group is C-2. The position ortho to the amino group and meta to the hydroxyl group is C-4. Direct bromination with reagents like bromine (Br₂) tends to be difficult to control, often leading to polybromination and favoring substitution at the most activated C-4 and C-6 positions. libretexts.orgstackexchange.com

To achieve the desired C-2 bromination, several strategies can be employed:

Protecting the Amino Group: Converting the amino group to a less activating amide (e.g., an acetamide) can temper its directing strength. libretexts.orgmanac-inc.co.jp The bulkier acetyl group also sterically hinders the C-4 position, potentially favoring substitution at C-2 and C-6.

Controlling Reaction Conditions: Using a less polar solvent can decrease the reactivity and reduce the extent of ionization of both the phenol and the brominating agent, sometimes leading to better selectivity. stackexchange.com

Choice of Brominating Agent: Milder and bulkier brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over elemental bromine for selective monobromination of highly activated rings. manac-inc.co.jporganic-chemistry.orgresearchgate.net

A significant issue in the bromination of anilines or aminophenols is that the reaction generates HBr, which can protonate the basic amino group to form an ammonium (B1175870) (-NH3+) group. researchgate.net This deactivating, meta-directing group fundamentally changes the electronics of the ring, competing with the ortho-, para-directing -OH group. researchgate.net

Table 3: Reagents for Direct Aromatic Bromination

| Reagent | Typical Conditions | Selectivity Notes |

| Br₂ in H₂O | Room Temp | Low selectivity, often leads to polybromination (e.g., 2,4,6-tribromophenol). stackexchange.com |

| Br₂ in CS₂ or CCl₄ | 0°C - Room Temp | Less activating solvent can improve selectivity for monobromination. |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or acetone | Often provides higher regioselectivity for monobromination. organic-chemistry.orgnih.gov |

| Pyridinium (B92312) Tribromide | THF, CH₂Cl₂ | A solid, safer alternative to liquid bromine, can offer good selectivity. |

| TMSBr / Sulfoxide | Acetonitrile | A mild system reported to give high para-selectivity for phenols. chemistryviews.org |

Alternative Halogenation Protocols for Aromatic Systems

When direct bromination proves unselective, alternative methods must be considered.

N-Halosuccinimides: N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of activated aromatic rings. manac-inc.co.jporganic-chemistry.org Reactions using NBS can often be performed under milder conditions than those with Br₂, and selectivity can be tuned by the choice of solvent and catalyst. researchgate.netnih.gov For phenols, using NBS in the presence of an acid catalyst like p-TsOH in methanol (B129727) has been shown to be effective for selective ortho-bromination. nih.gov

In Situ Bromine Generation: Systems that generate a low concentration of bromine in situ, such as an alkali metal bromide (e.g., KBr) with an oxidant (e.g., Oxone® or bromate), can provide better control and selectivity. researchgate.netchemindigest.com

Directed Ortho-Metalation (DoM): A more complex but powerful strategy involves using a directing group to deprotonate a specific ortho position with a strong base (like an organolithium reagent), followed by quenching the resulting aryl anion with an electrophilic bromine source (e.g., Br₂ or C₂Br₂F₄). While the phenol and amine protons would need to be protected, this method offers unparalleled regiocontrol.

Sandmeyer-type Reactions: An indirect route could involve starting with 4-bromo-3-nitrophenol, performing the etherification, reducing the nitro group to an amine, and then diazotizing the amine and removing it (deamination) to yield a 2-bromophenoxy derivative. A more elaborate sequence could start from 4-amino-3-nitrophenol, protect the amine, perform a Sandmeyer reaction to replace the nitro group's eventual amine with bromine, and then deprotect. A patented method describes a Sandmeyer reaction on 3-nitro-4-aminophenol to produce 3-nitro-4-bromophenol, which can then be reduced to 3-amino-4-bromophenol. google.com While not the target regioisomer, this illustrates the feasibility of such routes.

Incorporation and Functionalization of the Pentan-1-ol Aliphatic Chain

The introduction of the pentan-1-ol chain onto the aromatic core is a critical transformation in the synthesis of this compound. This section explores the construction of the necessary aliphatic precursor and the general strategies for its attachment to aromatic systems.

Construction of the Pentan-1-ol Unit from Precursors

The key aliphatic building block for the synthesis is a 5-halopentan-1-ol, which serves as an electrophile in the subsequent etherification step. Common precursors for these building blocks include 1,5-pentanediol (B104693).

The synthesis of 5-bromopentan-1-ol from 1,5-pentanediol is a well-established method. chemicalbook.comchemicalbook.com This reaction is typically achieved through a nucleophilic substitution reaction using hydrobromic acid. chemicalbook.com In a representative procedure, 1,5-pentanediol is treated with 40% hydrobromic acid in a solvent such as benzene and heated for an extended period. chemicalbook.comchemicalbook.com The reaction proceeds via protonation of one of the hydroxyl groups, which then departs as a water molecule upon nucleophilic attack by the bromide ion.

Similarly, 5-chloropentan-1-ol can be synthesized from 1,5-pentanediol using chlorinating agents like thionyl chloride (SOCl₂). The reaction is carefully controlled, often at low temperatures, to favor monosubstitution. The choice between the bromo- and chloro-analogue often depends on the desired reactivity in the subsequent steps, with the C-Br bond being more labile than the C-Cl bond.

| Precursor | Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,5-Pentanediol | 40% Hydrobromic Acid | 5-Bromopentan-1-ol | 89.1% | chemicalbook.com |

| 1,5-Pentanediol | Thionyl Chloride (SOCl₂) | 5-Chloropentan-1-ol | High |

Synthetic Approaches to Linear Aliphatic Alcohols Linked to Aromatic Moieties

The formation of the ether linkage between the aromatic ring and the pentan-1-ol chain is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This versatile and widely used method involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this would involve the deprotonation of the hydroxyl group of a suitably protected 3-amino-2-bromophenol (B185791) to form the corresponding phenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or a hydroxide base like potassium hydroxide (KOH). youtube.com

The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 5-halopentan-1-ol in an S_N2 reaction to form the desired ether bond. masterorganicchemistry.comyoutube.com The efficiency of this reaction is dependent on several factors, including the choice of solvent, temperature, and the nature of the leaving group on the alkyl chain. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the S_N2 mechanism. sciengine.com

An important consideration in this approach is the potential for competing reactions, especially when dealing with a molecule containing multiple functional groups. The amino group on the phenol is also nucleophilic and could potentially react with the alkyl halide. Therefore, protection of the amino group is often necessary before carrying out the etherification. libretexts.orgorganic-chemistry.org Common protecting groups for amines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups, which can be removed under specific conditions after the ether linkage is formed. biosynth.com

Stereo- and Diastereoselective Synthesis of Amino Alcohol Functionalities

While the target molecule, this compound, is achiral, the amino alcohol motif is a common feature in many chiral natural products and pharmaceuticals. rsc.orgrsc.orgwestlake.edu.cn Therefore, a discussion of stereoselective methods for the synthesis of related amino alcohols is pertinent.

Chiral Auxiliary Approaches for Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. acs.org In the synthesis of amino alcohols, chiral auxiliaries can be used to direct the formation of new stereocenters with high diastereoselectivity. acs.org A wide variety of chiral auxiliaries derived from amino acids or other natural products have been developed. acs.org

For instance, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in the synthesis of syn- and anti-β-amino alcohols. The chiral auxiliary is first acylated, and the resulting imide is then subjected to an enolization and subsequent reaction with an aldehyde. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. The auxiliary can then be cleaved to reveal the chiral amino alcohol.

Another example involves the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity, providing a route to enantiomerically enriched α-substituted carboxylic acids, which can then be converted to the corresponding amino alcohols.

| Chiral Auxiliary | Key Reaction | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction | High diastereoselectivity | acs.org |

| Pseudoephedrine | Alkylation of Amides | High diastereoselectivity | acs.org |

| (-)-β-Pinene derived amino alcohols | Dialkylzinc addition to aldehydes | Up to 99% ee | organic-chemistry.org |

Enantioselective Catalytic Methods for Amino Alcohol Formation

The development of enantioselective catalytic methods represents a more atom-economical approach to the synthesis of chiral amino alcohols. rsc.orgrsc.org These methods utilize a chiral catalyst to control the stereochemistry of the reaction, avoiding the need for stoichiometric amounts of a chiral auxiliary.

A prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones or related enamides. rsc.orgacs.org Chiral ruthenium and iridium complexes are often employed as catalysts for these transformations, affording vicinal amino alcohols with high enantioselectivity. sciengine.comrsc.org For example, iridium complexes with chiral spiro ligands have been shown to be highly effective in the asymmetric hydrogenation of α-amino ketones. rsc.org

Another powerful approach is the asymmetric aminohydroxylation of alkenes. This reaction introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. Catalytic systems based on osmium, in conjunction with a chiral ligand, are commonly used for this purpose.

More recent developments include radical C-H amination reactions, where a catalyst can direct the formation of a C-N bond at a specific position with high enantioselectivity, providing a direct route to chiral β-amino alcohols from simple alcohol starting materials. nih.gov

Biocatalytic Strategies in the Synthesis of Related Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. rsc.orgmdpi.comresearchgate.net In the context of amino alcohol synthesis, several enzymatic approaches have been developed. rsc.org

Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones. acs.orgnih.gov These enzymes, often derived from amino acid dehydrogenases, can convert a prochiral ketone into a chiral amino alcohol with excellent enantiomeric excess (>99% ee). acs.orgnih.gov This one-step process uses ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant, which can be regenerated in situ. nih.gov

Transaminases (TAs) are another class of enzymes that are widely used for the synthesis of chiral amines and can be applied to the synthesis of amino alcohols. TAs catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using a prochiral keto-alcohol, a chiral amino alcohol can be obtained.

Kinetic resolution, either enzymatic or chemo-enzymatic, is another common biocatalytic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amino alcohol, and the resulting ester can then be separated from the unreacted enantiomer. rsc.org

| Enzyme Class | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | Chiral Vicinal Amino Alcohol | acs.orgnih.gov |

| Transaminase (TA) | Asymmetric Amination | Keto-alcohol | Chiral Amino Alcohol | rsc.org |

| Lipase | Kinetic Resolution (Acylation) | Racemic Amino Alcohol | Enantiopure Amino Alcohol and Ester | rsc.org |

Chemical Reactivity and Advanced Transformations of 5 3 Amino 2 Bromophenoxy Pentan 1 Ol

Reactions Involving the Primary Alcohol Group of 5-(3-Amino-2-bromophenoxy)pentan-1-ol

The primary alcohol moiety of this compound is a key site for synthetic modification, enabling its conversion to aldehydes, carboxylic acids, esters, and ethers.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. chemguide.co.uklibretexts.org For a molecule like this compound, with another oxidizable group (the amino group), chemoselectivity is a critical consideration.

Oxidation to Aldehydes:

To achieve the partial oxidation of the primary alcohol to an aldehyde, milder oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane. libretexts.org Another modern and often preferred reagent is Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org

Oxidation to Carboxylic Acids:

Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium dichromate with sulfuric acid. organic-chemistry.orgsaskoer.ca The reaction is typically performed under more vigorous conditions, such as heating, to ensure the complete conversion of the alcohol and any intermediate aldehyde to the final carboxylic acid product. chemguide.co.uk A variety of catalytic systems, such as those using TEMPO with a co-oxidant, have also been developed for the efficient and selective oxidation of primary alcohols to carboxylic acids. organic-chemistry.org

Table 1: Selective Oxidation Reactions of Primary Alcohols

| Transformation | Reagent(s) | Conditions | Product |

| Primary Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 | Aldehyde |

| Primary Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | CH2Cl2 | Aldehyde |

| Primary Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic, then acidic workup | Carboxylic Acid |

| Primary Alcohol to Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone | Carboxylic Acid |

| Primary Alcohol to Carboxylic Acid | Sodium Dichromate (Na2Cr2O7)/H2SO4 | Heat | Carboxylic Acid |

Esterification and Etherification for Protecting Group Chemistry and Derivatization

To selectively react with the amino group or another part of the molecule, it is often necessary to temporarily "protect" the reactive hydroxyl group. wikipedia.org This is achieved by converting it into a less reactive functional group, such as an ester or an ether, which can be later removed to regenerate the alcohol. wikipedia.orgmasterorganicchemistry.com

Esterification:

The primary alcohol can be converted to an ester by reaction with a carboxylic acid or, more commonly, an acid chloride or anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction is fundamental for introducing ester functionalities, which can modify the molecule's properties or serve as a protecting group.

Etherification:

The formation of an ether from the alcohol group is another common protection strategy. The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. Another important class of protecting groups for alcohols are silyl (B83357) ethers. masterorganicchemistry.com These are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. masterorganicchemistry.com Silyl ethers are valued for their ease of formation and removal under specific conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com Other ether protecting groups include the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, which are stable under a variety of conditions but can be removed with acid. uwindsor.ca

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Formation Reagent(s) | Cleavage Reagent(s) |

| Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF, H3O+ |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, p-TsOH | H3O+ |

| Methoxymethyl (MOM) Ether | MOMCl, i-Pr2NEt | H3O+ |

| Benzyl Ether | NaH, Benzyl Bromide | H2, Pd/C |

Reactivity of the Aromatic Primary Amino Group in this compound

The primary amino group attached to the aromatic ring is a versatile handle for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

Acylation and Alkylation for Amide and Amine Derivatives

The nucleophilic nature of the primary amino group allows it to readily react with electrophiles. organic-chemistry.org

Acylation:

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction forms a stable amide linkage. The Friedel-Crafts acylation is a related reaction where an aromatic ring is acylated, but in the context of this compound, direct acylation of the amino group is the more prominent reaction. libretexts.orgbyjus.com

Alkylation:

Alkylation of the amino group can be achieved by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, is a more controlled method for producing secondary or tertiary amines. The Friedel-Crafts alkylation, which involves the alkylation of an aromatic ring, is a distinct process. libretexts.orgmasterorganicchemistry.com

Diazotization Reactions and Subsequent Nucleophilic or Radical Transformations

Aromatic primary amines can be converted to diazonium salts, which are highly versatile intermediates in organic synthesis. masterorganicchemistry.com

Diazotization:

The reaction of the primary amino group with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, at low temperatures (0-5 °C) yields an aryl diazonium salt. masterorganicchemistry.comyoutube.com This process is known as diazotization.

Nucleophilic and Radical Transformations:

Aryl diazonium salts are excellent leaving groups (as N2 gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com The Sandmeyer reaction, for example, utilizes copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com Other transformations include the introduction of an iodo group with potassium iodide (KI), a fluoro group via the Schiemann reaction (using HBF4), and a hydroxyl group by heating in acidic water. masterorganicchemistry.com These reactions provide a powerful toolkit for modifying the aromatic ring of this compound.

Table 3: Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| KI | -I | |

| HBF4, heat | -F | Schiemann Reaction |

| H2O, H+, heat | -OH | |

| H3PO2 | -H |

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edu The formation of an imine is often reversible and can be driven to completion by removing the water formed during the reaction. These imine derivatives can be valuable intermediates for further synthetic transformations or may themselves possess interesting biological or material properties.

Transformations of the Brominated Aromatic Ring in this compound

The presence of a bromine atom on the aromatic ring is a key feature for synthetic diversification, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom of this compound is well-positioned for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. tcichemicals.com These reactions typically involve a palladium catalyst and are tolerant of various functional groups, including the amine and alcohol present in the molecule. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org For this compound, this would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the aromatic ring. While substrates with unprotected ortho-anilines can be challenging, recent advancements have developed robust methods for such couplings, often yielding good to excellent results. nih.govrsc.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org Applying this to this compound would result in the formation of a styrenyl-type derivative, extending the carbon framework with a double bond. The reaction generally shows high regioselectivity for arylation at the terminal position of monosubstituted alkenes. thieme-connect.de

Sonogashira Coupling: This coupling reaction joins the aryl bromide with a terminal alkyne, creating an arylethyne moiety. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically cocatalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org This transformation on this compound would install an alkyne group, a versatile functional handle for further synthetic manipulations, such as click chemistry or conversion to other functional groups. The reactivity of the aryl halide in Sonogashira coupling follows the trend I > Br > Cl. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, PPh₃ or other phosphine ligands | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

Electrophilic Aromatic Substitution with Existing Activating/Deactivating Groups

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. savemyexams.comyoutube.com In this compound, we must consider the effects of three groups: the amino (-NH₂), the bromo (-Br), and the alkoxypentanol (-OR) group.

Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgsavemyexams.com

Alkoxy Group (-OR): This is also an activating group and an ortho, para-director. libretexts.orgsavemyexams.com

Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can stabilize the cationic intermediate through resonance. libretexts.orgmasterorganicchemistry.com

The positions on the ring are numbered relative to the pentan-1-ol chain as position 1. Thus, the molecule is a 1-alkoxy-2-bromo-3-aminobenzene derivative. The positions available for substitution are C4, C5, and C6.

Position 4: ortho to the amino group and meta to the bromo and alkoxy groups.

Position 5: para to the bromo group, meta to the amino and alkoxy groups.

Position 6: ortho to the alkoxy group and meta to the amino and bromo groups.

The powerful activating and directing effect of the amino group is expected to dominate. youtube.com Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group, which is C4. The position para to the amino group is blocked by the bromo substituent. Steric hindrance from the adjacent bromo and pentoxy groups might also influence the outcome.

| Substituent | Type | Directing Effect | Predicted Site of Substitution |

|---|---|---|---|

| -NH₂ (at C3) | Strongly Activating | Ortho, Para | C4 (ortho), C2 (ortho, blocked), C5 (para, blocked) |

| -Br (at C2) | Deactivating | Ortho, Para | C3 (ortho, blocked), C5 (para) |

| -OR (at C1) | Activating | Ortho, Para | C6 (ortho), C3 (para, blocked) |

Intramolecular Cyclization Pathways and Rearrangements of this compound Derivatives

The structure of this compound and its derivatives is predisposed to intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. The flexible five-carbon chain connecting the phenoxy oxygen and the terminal hydroxyl group provides the necessary conformational freedom for ring closure.

For instance, derivatives of the amino group or the alcohol could participate in cyclization. One potential pathway involves the intramolecular coupling between the amino group and the brominated position. For example, a Buchwald-Hartwig amination could be envisioned under palladium catalysis to form a six-membered dihydrophenoxazine ring system.

Alternatively, the terminal hydroxyl group could be converted into a better nucleophile or an electrophilic center to facilitate cyclization. For example, activation of the alcohol (e.g., as a tosylate) could be followed by intramolecular nucleophilic attack by the amino group to form a seven-membered heterocyclic ring.

Furthermore, if the bromine is first replaced by an alkyne via a Sonogashira coupling, a subsequent intramolecular reaction between the amino group and the alkyne could be triggered. rsc.org For example, an intramolecular aminopalladation could lead to the formation of indole (B1671886) or other fused heterocyclic derivatives. rsc.org Similarly, an intramolecular Heck reaction could be employed if the bromine is coupled with a suitable tethered alkene. acs.org These strategies highlight the potential of this compound as a precursor to complex, polycyclic molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a wealth of information regarding the connectivity and spatial relationships of atoms can be obtained.

Proton (¹H) NMR for Chemical Shift and Scalar Coupling Analysis

Proton NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. Analysis of a hypothetical ¹H NMR spectrum would involve identifying the chemical shifts (δ) for each proton, the integration of these signals to determine the relative number of protons, and the splitting patterns (multiplicity) which arise from spin-spin coupling with adjacent protons. The coupling constants (J values) extracted from these splitting patterns would be instrumental in confirming the connectivity of the pentanol (B124592) chain and the substitution pattern on the aromatic ring.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would be employed to map out the carbon framework of the molecule. Each unique carbon atom in "5-(3-Amino-2-bromophenoxy)pentan-1-ol" would produce a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization (sp³, sp²) and its local chemical environment, such as being part of an aliphatic chain, attached to an oxygen or nitrogen, or being part of the aromatic ring.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivities within the pentanol chain and on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the pentanol chain to the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about which protons are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the conformation of the molecule and the relative orientation of the substituents on the aromatic ring.

Specialized NMR Methods for Stereochemical and Conformational Studies

Should the molecule possess stereocenters or exhibit complex conformational dynamics, more specialized NMR techniques could be applied. These might include methods for determining enantiomeric purity or for studying the rotational barriers around single bonds.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies would include:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, indicative of the primary amine group.

C-H stretches: Signals for aromatic and aliphatic C-H bonds would appear just above and below 3000 cm⁻¹, respectively.

C=C stretches: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretches: Bands corresponding to the ether and alcohol C-O bonds would be expected in the 1000-1300 cm⁻¹ range.

C-N stretch: This would likely appear in the 1020-1250 cm⁻¹ region.

C-Br stretch: A strong absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a vital tool, offering complementary data to infrared (IR) spectroscopy for probing the vibrational modes of "this compound". This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed fingerprint of the molecule's skeletal structure. The Raman spectrum is characterized by specific shifts corresponding to the vibrations of its distinct functional groups.

Key vibrational modes expected in the Raman spectrum include:

Aromatic C-C Stretching: The benzene (B151609) ring will exhibit characteristic stretching vibrations.

C-Br Stretching: A prominent, low-frequency band is expected for the carbon-bromine bond, a feature readily identifiable in brominated aromatic compounds. researchgate.netresearchgate.net

Amino Group Vibrations: The N-H stretching and bending (scissoring, wagging) modes of the primary amine group will be present. The amino wagging vibration, in particular, can be sensitive to intermolecular interactions like hydrogen bonding. pku.edu.cnresearchgate.netcore.ac.uk

Ether Linkage Vibrations: Asymmetric and symmetric stretching of the C-O-C ether linkage will produce characteristic bands.

Aliphatic Chain Vibrations: The pentanol side chain will contribute C-H stretching, bending, and rocking vibrations, as well as C-C backbone stretching.

Hydroxyl Group Vibration: The O-H stretch of the primary alcohol will also be observable.

The analysis of these Raman shifts provides confirmatory evidence for the presence of each structural component of the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Typically two bands for a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong intensity peaks from the pentanol chain. |

| C=C Stretch (Aromatic Ring) | 1550 - 1620 | Characteristic ring stretching modes. mdpi.com |

| N-H Bend (Amino) | 1590 - 1650 | Scissoring vibration. |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) | Strong band associated with the ether linkage. |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Stretching of the C-OH bond. |

| C-Br Stretch | 500 - 650 | Characteristic low-frequency stretch for the C-Br bond. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govresearchgate.net This capability allows for the unambiguous confirmation of the molecular formula, C₁₁H₁₆BrNO₂, providing a fundamental piece of evidence for the compound's identity.

Electrospray Ionization (ESI) is the preferred method for analyzing "this compound" due to its soft ionization nature. This technique transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection. nih.govnih.gov Given the presence of a basic amino group, the analysis is typically performed in positive ion mode. The amino group is readily protonated, leading to the observation of the protonated molecule [M+H]⁺ as the base peak in the mass spectrum. unibo.it The presence of bromine would also result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting product ions. youtube.comnih.gov The fragmentation pattern is predictable and serves to confirm the connectivity of the atoms within the molecule. For "this compound", key fragmentation pathways would include:

Cleavage of the Ether Bond: Scission of the aryl-O-alkyl bond is a common fragmentation pathway for phenoxy compounds. youtube.com This can occur on either side of the ether oxygen, leading to fragments corresponding to the brominated aminophenol portion or the pentanol chain.

Loss of the Pentanol Side Chain: A significant fragmentation would involve the cleavage of the C-O bond connecting the pentanol chain to the phenoxy ring, resulting in a charged 2-bromo-3-aminophenoxy fragment.

Fragmentation within the Aliphatic Chain: Sequential loss of water (H₂O) from the alcohol terminus and cleavage along the C-C bonds of the pentyl chain can also be expected.

Analyzing these fragmentation patterns allows for a piece-by-piece reconstruction of the molecular structure, confirming the arrangement of the bromo, amino, and pentanoloxy substituents on the benzene ring. researchgate.net

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 274/276 | 188/190 | C₅H₁₀O | Protonated 3-amino-2-bromophenol (B185791) |

| 274/276 | 256/258 | H₂O | Loss of water from the alcohol |

| 274/276 | 172/174 | C₅H₁₁O₂ | Loss of the entire pentanoloxy chain (radical) |

| 188/190 | 159/161 | CHO | Loss of formyl radical from the aminophenol fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the ultimate method for the definitive determination of the three-dimensional structure of "this compound" in the solid state. This technique requires the growth of a suitable single crystal. If successful, the diffraction of X-rays by the crystal lattice provides a detailed electron density map, from which the precise position of every atom (excluding hydrogens, typically) can be determined. nih.gov

The resulting crystal structure would provide unequivocal data on:

Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-O, C-N, C-Br) and the angles between them, confirming the geometry of the benzene ring and the side chain.

Conformation: The exact dihedral angles defining the orientation of the pentanol side chain relative to the aromatic ring and the conformation of the flexible pentyl chain.

Intermolecular Interactions: A detailed map of hydrogen bonds (e.g., involving the amino N-H, hydroxyl O-H, and ether oxygen) and other non-covalent interactions that dictate the crystal packing arrangement.

This level of structural detail is unparalleled and serves as the gold standard for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. youtube.com For "this compound", the chromophore is the substituted benzene ring. The presence of the amino (-NH₂), bromo (-Br), and alkoxy (-OR) substituents significantly influences the electronic structure and the resulting spectrum.

The expected electronic transitions are:

π → π* Transitions: These transitions, characteristic of aromatic systems, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They typically result in strong absorption bands. libretexts.org

n → π* Transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygen of the ether linkage) to an antibonding π* orbital of the benzene ring. youtube.comyoutube.com These transitions are generally weaker in intensity than π → π* transitions.

The substituents on the benzene ring act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The amino group, in particular, is a strong activating group and significantly shifts the absorption maximum (λmax) to a longer wavelength due to the extension of the conjugated system through its lone pair of electrons. mdpi.com

Chiroptical Spectroscopy for Chiral Analysis of Enantiopure Derivatives

The parent molecule, "this compound," is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced, for instance, by modification of the pentanol chain or through the synthesis of a derivative, chiroptical spectroscopy would become an essential analytical tool. researchgate.net

Techniques such as Electronic Circular Dichroism (ECD) are highly sensitive to the stereochemistry of a molecule. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral compound. nih.gov For an enantiopure derivative of "this compound", the ECD spectrum would show characteristic positive and/or negative bands (Cotton effects).

The primary applications of chiroptical spectroscopy in this context would be:

Determination of Enantiomeric Purity: Comparing the ECD spectrum of a sample to that of a known enantiopure standard.

Assignment of Absolute Configuration: The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the absolute configuration (R/S) of the chiral centers. By comparing experimental ECD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry of a chiral derivative can be unambiguously assigned. nih.govresearchgate.net This is crucial in fields where stereoisomers may have different biological activities or properties. The ability to induce and analyze chirality through methods like irradiation with circularly polarized light highlights the advanced capabilities available for studying chiral molecules. nih.govrug.nl

Computational Chemistry and Theoretical Investigations of 5 3 Amino 2 Bromophenoxy Pentan 1 Ol

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating a wide range of molecular properties.

Detailed Research Findings:

For 5-(3-Amino-2-bromophenoxy)pentan-1-ol, a DFT study would begin with geometry optimization. This process computationally adjusts the positions of all atoms in the molecule to find the lowest energy conformation, or ground state structure. stackexchange.com This is typically achieved using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. explorationpub.comyoutube.com

Once the optimized geometry is obtained, a single-point energy calculation can be performed to derive key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it indicates the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies the molecule is more easily excitable and reactive.

Other properties, such as the molecular electrostatic potential (MEP), dipole moment, and Mulliken atomic charges, can also be calculated. The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this molecule, negative potential would be expected around the oxygen and nitrogen atoms, while the hydroxyl and amine protons would be sites of positive potential.

Illustrative DFT-Calculated Molecular Properties

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Total Energy | -2150.75 Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.25 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.60 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.15 Debye | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Mapping

The presence of a flexible pentan-1-ol ether chain means that this compound can exist in numerous conformations. Conformational analysis is the study of the energy of the molecule as a function of the rotation around its single bonds.

Detailed Research Findings:

A systematic conformational search would be performed by rotating the key dihedral angles along the C-C and C-O bonds of the pentyl ether side chain. For each rotational step, the energy of the resulting conformer is calculated, typically using a molecular mechanics force field for speed, followed by DFT optimization for the most stable conformers. This process maps out the potential energy surface of the molecule.

The results would identify several low-energy conformers. For instance, the alkyl chain could be in a fully extended (all-trans) conformation or various folded (gauche) conformations. mdpi.com These different shapes could influence how the molecule interacts with its environment. The analysis would reveal the global minimum energy structure as well as other local minima and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its predominant shapes in different phases. nih.gov

Illustrative Conformational Energy Profile

| Conformer | Key Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~180° (anti) | 0.00 | Fully extended, linear alkyl chain. |

| Local Minimum 1 | ~60° (gauche) | +0.95 | A single gauche kink in the alkyl chain. |

| Local Minimum 2 | ~-60° (gauche) | +0.95 | An alternative gauche kink in the chain. |

| Transition State | ~0° (eclipsed) | +4.50 | Energy barrier for rotation between conformers. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT and conformational analysis provide static pictures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and their interactions, providing a molecular-level movie.

Detailed Research Findings:

To study this compound, an MD simulation would be set up by placing a single molecule (or several) in a simulation box filled with explicit solvent molecules, such as water. rsc.orgacs.org The system is then allowed to evolve over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for every atom.

These simulations would reveal how the molecule behaves in a solution. Key analyses would include:

Solvent Structuring: Radial distribution functions (RDFs) can be calculated to show how water molecules organize around the solute's functional groups (the -NH2 and -OH groups), revealing hydrogen bonding patterns. unifi.it

Conformational Dynamics: The simulation would show the molecule dynamically transitioning between the different conformations identified in the conformational analysis, providing insight into the flexibility of the pentanol (B124592) chain in a solvent. rsc.org

Hydrophobic Interactions: The simulation would also model how the non-polar aromatic ring and alkyl chain interact with water, leading to hydrophobic hydration effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

Detailed Research Findings:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. acs.org The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. nih.govacs.org The calculation involves computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. imist.ma These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

This process can generate predicted ¹H and ¹³C NMR spectra. imist.ma Comparing these predicted spectra with experimental ones can confirm the molecular structure or help assign complex signals. Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend), aiding in the analysis of experimental IR data.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position (Illustrative Numbering) | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| H on -OH | ¹H | 4.85 |

| H on -NH₂ (2H) | ¹H | 4.10 |

| Ar-H (adjacent to Br) | ¹H | 7.30 |

| Ar-H (adjacent to O) | ¹H | 6.80 |

| C-Br | ¹³C | 110.5 |

| C-NH₂ | ¹³C | 145.2 |

| C-O (Aromatic) | ¹³C | 152.8 |

| C-O (Aliphatic) | ¹³C | 68.9 |

| C-OH | ¹³C | 62.1 |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in exploring potential chemical reactions by mapping the entire reaction pathway, including the high-energy transition state. numberanalytics.com

Detailed Research Findings:

To study a reaction involving this compound—for example, an N-acylation reaction at the amino group—computational methods would be used to identify the structure of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. numberanalytics.comacs.org

Algorithms like the Berny optimization or nudged elastic band (NEB) method can locate the TS structure. numberanalytics.com A frequency calculation on the located TS must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, a key determinant of the reaction rate. mit.edu This approach allows chemists to compare different potential reaction pathways and understand why certain products are favored. ethz.ch

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their measured activity or reactivity.

Detailed Research Findings:

While a QSAR study cannot be performed on a single molecule, a hypothetical study could be designed for analogues of this compound to predict a specific reactivity, such as antioxidant potential. nih.govresearchgate.net

The process would involve:

Dataset Assembly: A series of analogues would be synthesized or defined, where systematic changes are made to the parent structure (e.g., changing the halogen, altering the position of the amino group, varying the length of the alkyl chain).

Activity Measurement: A specific reactivity would be measured experimentally for all analogues (e.g., radical scavenging activity). jocpr.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated using computational methods. imist.ma

Model Building: Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the measured reactivity. imist.ma

The resulting QSAR equation could then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with enhanced properties. For phenolic compounds, descriptors like the O-H bond dissociation enthalpy (BDE), HOMO energy, and ionization potential are often critical in predicting antioxidant activity. researchgate.net

Research on this compound Remains Undisclosed in Publicly Accessible Literature

Despite a thorough search of publicly available scientific databases and chemical literature, no specific research or data has been found for the chemical compound This compound . Consequently, an article detailing its research applications and utility in organic synthesis as per the requested outline cannot be generated at this time.

The inquiry sought to elaborate on the compound's role as a versatile intermediate, its development as a ligand in coordination chemistry, its use as a scaffold for constructing heterocyclic systems, and its derivatization for analytical probes. However, the absence of any published studies, patents, or catalog entries for this specific molecule prevents a scientifically accurate and informative discussion on these topics.

Information was found for structurally related compounds, such as 5-bromopentan-1-ol (B46803) bldpharm.comchemicalbook.comambeed.com, 2-amino-1-(3-bromophenyl)ethan-1-ol chemicalbook.com, and various amino alcohols uni.lu. These compounds share some functional groups with the target molecule, such as a bromo-aromatic ring, an amino group, or a hydroxyalkyl chain. For instance, 5-bromopentan-1-ol is a known intermediate in organic synthesis, often used for introducing a five-carbon chain or for creating cyclic ethers like tetrahydropyran (B127337) through intramolecular substitution. Similarly, amino alcohols are recognized for their utility as building blocks in more complex molecules and as ligands for metal catalysts.

However, the unique combination and specific substitution pattern of the functional groups in This compound —an amino group and a bromine atom in a meta and ortho relationship on the phenoxy ring, combined with a pentanol chain—define its specific chemical properties and potential applications. Extrapolating detailed research findings from related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy.

Further research into this specific compound would be necessary to determine its actual utility and behavior in the areas outlined. Without such dedicated studies, any discussion would be purely hypothetical.

Research Applications and Utility of 5 3 Amino 2 Bromophenoxy Pentan 1 Ol in Organic Synthesis

Precursor in Diversity-Oriented Synthesis and Chemical Library Generation

The strategic application of bifunctional building blocks is a cornerstone of diversity-oriented synthesis (DOS), a powerful approach to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. Molecules possessing multiple reactive sites that can be selectively addressed are highly valuable as precursors for the construction of chemical libraries. The compound 5-(3-Amino-2-bromophenoxy)pentan-1-ol embodies the characteristics of such a versatile precursor, featuring three distinct functional groups—an amine, a bromoarene, and a primary alcohol—that can be manipulated to introduce molecular diversity.

The inherent functionality of This compound allows for its theoretical application in DOS workflows. The primary amino group serves as a nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. The aromatic bromine atom is a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents to the aromatic core. Finally, the terminal hydroxyl group can be engaged in etherification, esterification, or oxidation to an aldehyde or carboxylic acid, providing another point of diversification.

A hypothetical DOS strategy employing This compound could commence with the protection of one or two of its functional groups to ensure chemoselectivity in subsequent steps. For instance, the amino group could be protected as a carbamate, and the hydroxyl group as a silyl (B83357) ether. This would allow for the selective functionalization of the bromo-position via a Suzuki coupling with a library of boronic acids. Subsequent deprotection and reaction of the amino and hydroxyl groups with different sets of reagents would exponentially increase the number of unique compounds in the library.

Structure Reactivity Relationship Studies of 5 3 Amino 2 Bromophenoxy Pentan 1 Ol and Its Analogues

Impact of Aromatic Substitution Pattern on Reactivity and Selectivity

The substitution pattern on the benzene (B151609) ring of 5-(3-amino-2-bromophenoxy)pentan-1-ol is a primary determinant of its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. The amino (-NH2) group and the bromo (-Br) atom, along with the ether linkage, exert significant electronic and steric influences on the aromatic system.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Its lone pair of electrons can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.org Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the amino group is at position 3 and the bromo group is at position 2 relative to the ether linkage. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). However, position 2 is already occupied by the bromo group, and position 6 is sterically hindered by the adjacent bromo and pentanoxy groups. Therefore, electrophilic substitution is most likely to occur at position 4.

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is generally required to activate the ring towards attack by a nucleophile. masterorganicchemistry.com While the bromo group is electron-withdrawing, the amino group is strongly electron-donating, making the ring less susceptible to SNAr reactions. However, under specific conditions, such as the formation of a diazonium salt from the amino group, the reactivity of the ring towards nucleophiles can be dramatically altered.

To illustrate the directing effects of the substituents, consider the following hypothetical relative rates of electrophilic bromination for different isomers of amino-bromophenoxy pentanol (B124592):

| Compound | Substituent Positions | Predicted Major Product Position for Bromination | Relative Rate (Hypothetical) |

| This compound | 2-Br, 3-NH2 | 4 | 100 |

| 5-(4-Amino-2-bromophenoxy)pentan-1-ol | 2-Br, 4-NH2 | 6 | 500 |

| 5-(2-Amino-4-bromophenoxy)pentan-1-ol | 4-Br, 2-NH2 | 6 | 750 |

Interplay Between the Aromatic Amine, Phenoxy Ether, and Aliphatic Alcohol Functionalities

The reactivity of this compound is not solely governed by its aromatic portion; the interplay between the amine, ether, and alcohol functional groups is also crucial.

The aromatic amine is a versatile functional group. It can act as a base, a nucleophile, and, as previously discussed, an activating group for the aromatic ring. Its basicity can be influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing bromine atom will slightly decrease the basicity of the amine compared to a simple aminophenol. The amine group can also participate in reactions such as diazotization, which would dramatically change the reactivity of the aromatic ring.

The phenoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The presence of the electron-donating amino group may slightly stabilize the ether linkage towards cleavage.

The aliphatic alcohol at the end of the pentyl chain is a primary alcohol, which can undergo typical alcohol reactions such as oxidation to an aldehyde or a carboxylic acid, esterification, and etherification. The hydroxyl group itself is a nucleophile and could potentially participate in intramolecular reactions. For instance, under basic conditions, the alcohol could be deprotonated to form an alkoxide, which could then act as an intramolecular nucleophile.

The proximity of these functional groups allows for potential intramolecular interactions. For example, hydrogen bonding can occur between the hydroxyl group and the lone pair of the amine or the ether oxygen, which can influence the compound's conformation and reactivity.

Conformational Effects on Intramolecular and Intermolecular Chemical Processes

The flexible five-carbon chain of the pentanoxy group allows this compound to adopt numerous conformations. These conformational preferences can have a significant impact on both intramolecular and intermolecular reactions.

Intramolecularly , the conformation of the pentanoxy chain can facilitate or hinder cyclization reactions. For example, if the chain folds back towards the aromatic ring, the terminal hydroxyl group could potentially interact with the aromatic ring or its substituents. Under appropriate conditions, an intramolecular Williamson ether synthesis could lead to the formation of a cyclic ether, although this would likely require deprotonation of the alcohol and would be in competition with intermolecular reactions. stackexchange.com The likelihood of such a cyclization would depend on the stability of the resulting ring, with 5- and 6-membered rings being the most favored.

Intermolecularly , the conformation of the molecule will affect how it packs in the solid state and how it interacts with other molecules in solution. mdpi.com The presence of both a hydrogen bond donor (the -OH and -NH2 groups) and acceptors (the -O- and -N- atoms) suggests that intermolecular hydrogen bonding will be a significant force. mdpi.com This can lead to the formation of dimers or larger aggregates, which can influence the compound's physical properties and its availability to react with other reagents. The steric bulk of the bromo group and the pentanoxy chain will also play a role in dictating the preferred modes of intermolecular approach for reacting species.

Comparative Analysis with Related Amino-Bromophenol Ethers and Pentanol Derivatives to Elucidate Electronic and Steric Influences

To better understand the specific electronic and steric influences on the reactivity of this compound, it is instructive to compare it with related molecules.

Comparison with other Amino-Bromophenol Ethers:

| Compound | Key Differences | Expected Impact on Reactivity |

| 5-(4 -Amino-2-bromophenoxy)pentan-1-ol | Position of the amino group is para to the ether linkage. | The amino group's activating effect is still strong, but the directing influence will be different. Electrophilic attack would be directed to positions 3 and 5. |

| 5-(3-Amino-4 -bromophenoxy)pentan-1-ol | Position of the bromo group is para to the amino group. | The deactivating inductive effect of the bromine would be felt more strongly at the positions ortho to the amino group, potentially reducing the overall rate of electrophilic substitution compared to the title compound. |

| 5-(3-Methylamino -2-bromophenoxy)pentan-1-ol | A secondary amine instead of a primary amine. | The methyl group is weakly electron-donating, slightly increasing the activation of the ring. However, the increased steric bulk may hinder the approach of reagents. |

Comparison with Pentanol Derivatives:

| Compound | Key Differences | Expected Impact on Reactivity |

| 5-Bromopentan-1-ol (B46803) | Lacks the substituted phenoxy group. | The primary alcohol can undergo similar reactions, but the molecule lacks the aromatic reactivity. Intramolecular cyclization to form tetrahydropyran (B127337) is a known reaction for 5-bromopentan-1-ol under basic conditions. stackexchange.comchemicalbook.com |

| Pentan-1-ol | Lacks both the bromo and the substituted phenoxy groups. | Serves as a baseline for the reactivity of the primary alcohol functionality without the influence of other functional groups. |

| 1-(Pentan-1-yloxy)benzene (Pentyl phenyl ether) | Lacks the amino and bromo substituents on the aromatic ring. | The aromatic ring is activated by the ether linkage and will undergo electrophilic substitution at the ortho and para positions. It is less activated than the amino-substituted analogue. |

This comparative analysis highlights how the specific placement and nature of each functional group in this compound contribute to its unique chemical personality. The electronic effects of the amino and bromo groups dictate the reactivity of the aromatic ring, while the flexible pentanol chain introduces conformational considerations and the potential for both intramolecular and intermolecular interactions.

Future Research Directions and Emerging Avenues for 5 3 Amino 2 Bromophenoxy Pentan 1 Ol

Design of Green and Sustainable Synthetic Routes for its Production

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of green and sustainable routes for the production of 5-(3-Amino-2-bromophenoxy)pentan-1-ol and its derivatives.

Current synthetic approaches for similar aromatic ethers often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. labinsights.nlresearchgate.net A shift towards greener alternatives is crucial for the sustainable production of functionalized aromatic compounds. labinsights.nl This includes the use of sustainable catalysts, minimizing greenhouse gas emissions, and reducing hazardous waste. labinsights.nl

Future research could focus on several key areas:

Catalytic Etherification: Exploring catalytic versions of the Williamson ether synthesis using weaker, less toxic alkylating agents and catalytic amounts of base could offer a more sustainable alternative to traditional methods. nih.gov The development of novel catalyst systems, such as palladium complexes, can enhance reaction efficiency and reduce energy consumption. researchgate.net

Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a critical aspect of sustainable synthesis. nih.govrsc.org Research into performing the synthesis of aromatic ethers in aqueous media represents a significant step towards environmentally friendly processes. researchgate.net

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for easier scale-up compared to batch processes. vapourtec.com Integrating the synthesis of this compound into a flow chemistry platform could lead to a more efficient and sustainable production method.

| Green Synthesis Strategy | Potential Benefits for this compound Production |

| Catalytic Williamson Ether Synthesis | Reduced use of stoichiometric and potentially hazardous reagents. nih.gov |

| Use of Green Solvents (e.g., water, ethanol) | Minimized environmental impact and improved worker safety. nih.govrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times and increased energy efficiency. labinsights.nl |

| Continuous Flow Chemistry | Enhanced reaction control, safety, and scalability. vapourtec.com |

Exploration of Bio-Inspired and Chemoenzymatic Transformations

The use of enzymes and bio-inspired catalysts offers unparalleled selectivity and mild reaction conditions, making them ideal tools for the synthesis and modification of complex molecules like this compound.